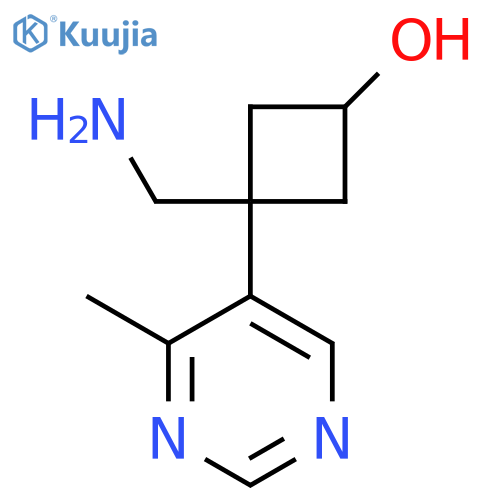

Cas no 2228845-62-1 (3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol)

3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol

- EN300-1756796

- 2228845-62-1

-

- インチ: 1S/C10H15N3O/c1-7-9(4-12-6-13-7)10(5-11)2-8(14)3-10/h4,6,8,14H,2-3,5,11H2,1H3

- InChIKey: QMANWLHYOFIKCG-UHFFFAOYSA-N

- ほほえんだ: OC1CC(C2=CN=CN=C2C)(CN)C1

計算された属性

- せいみつぶんしりょう: 193.121512110g/mol

- どういたいしつりょう: 193.121512110g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 72Ų

3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1756796-0.25g |

3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol |

2228845-62-1 | 0.25g |

$1366.0 | 2023-09-20 | ||

| Enamine | EN300-1756796-0.5g |

3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol |

2228845-62-1 | 0.5g |

$1426.0 | 2023-09-20 | ||

| Enamine | EN300-1756796-5.0g |

3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol |

2228845-62-1 | 5g |

$4309.0 | 2023-06-03 | ||

| Enamine | EN300-1756796-0.05g |

3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol |

2228845-62-1 | 0.05g |

$1247.0 | 2023-09-20 | ||

| Enamine | EN300-1756796-10.0g |

3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol |

2228845-62-1 | 10g |

$6390.0 | 2023-06-03 | ||

| Enamine | EN300-1756796-2.5g |

3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol |

2228845-62-1 | 2.5g |

$2912.0 | 2023-09-20 | ||

| Enamine | EN300-1756796-1g |

3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol |

2228845-62-1 | 1g |

$1485.0 | 2023-09-20 | ||

| Enamine | EN300-1756796-0.1g |

3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol |

2228845-62-1 | 0.1g |

$1307.0 | 2023-09-20 | ||

| Enamine | EN300-1756796-1.0g |

3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol |

2228845-62-1 | 1g |

$1485.0 | 2023-06-03 | ||

| Enamine | EN300-1756796-5g |

3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol |

2228845-62-1 | 5g |

$4309.0 | 2023-09-20 |

3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol 関連文献

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723

-

Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

Related Articles

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-olに関する追加情報

Introduction to 3-(Aminomethyl)-3-(4-Methylpyrimidin-5-yl)cyclobutan-1-ol (CAS No. 2228845-62-1)

3-(Aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol, with the CAS number 2228845-62-1, is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to a class of molecules known as pyrimidine derivatives, which have shown promising biological activities, particularly in the treatment of various diseases such as cancer and neurological disorders.

The structure of 3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol is characterized by a cyclobutanol ring fused with a pyrimidine moiety and an aminomethyl group. The cyclobutanol ring provides rigidity and conformational constraints, while the pyrimidine moiety contributes to the compound's biological activity through interactions with specific receptors or enzymes. The aminomethyl group adds further functional diversity, enabling the compound to form hydrogen bonds and other interactions that are crucial for its pharmacological effects.

Recent studies have highlighted the potential of 3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol in various therapeutic applications. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent antiproliferative activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/AKT and MAPK, which are often dysregulated in cancer cells.

In addition to its anticancer properties, 3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol has also shown promise in neurodegenerative diseases. A study published in the Journal of Neurochemistry reported that this compound can protect neurons from oxidative stress and apoptosis, making it a potential candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects are attributed to its ability to modulate intracellular calcium levels and reduce the production of reactive oxygen species (ROS).

The pharmacokinetic properties of 3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol have been extensively studied to ensure its suitability for clinical development. Preclinical data indicate that this compound has favorable oral bioavailability, good plasma stability, and low toxicity. These characteristics make it an attractive candidate for further optimization and evaluation in preclinical models.

To further enhance its therapeutic potential, researchers are exploring various strategies to improve the solubility and permeability of 3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol. Techniques such as prodrug design, nanoparticle formulation, and co-administration with absorption enhancers are being investigated to optimize its delivery and efficacy.

In conclusion, 3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol (CAS No. 2228845-62-1) represents a promising lead compound with diverse biological activities. Its unique structural features and favorable pharmacological properties make it a valuable candidate for further development in the fields of oncology and neurology. Ongoing research is expected to uncover additional therapeutic applications and refine its clinical utility.

2228845-62-1 (3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol) 関連製品

- 2137719-04-9(Urea, N-(3-amino-4,4-difluoro-3-methylbutyl)-N'-(1-methylethyl)-)

- 123175-82-6(ACHROMOPEPTIDASE)

- 65208-41-5(Mercaptoacetic acid calcium salt)

- 65399-00-0(1H-Isoindol-1-one,2,3-dihydro-2-(1-methylethyl)-)

- 1708179-11-6(5-Ethanesulfonyl-4-(4-fluoro-phenyl)-1H-thieno[2,3-c]pyrazol-3-ylamine)

- 1804627-16-4(4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile)

- 1178583-40-8(6-chloro-7-cyclopropyl-1,2,4-Triazolo[4,3-b]pyridazin-3-amine)

- 9047-08-9(CARBOXYMETHYL SEPHADEX)

- 1393125-42-2(3,5-Dimethyl-4-4-(trifluoromethyl)-1H-pyrazol-1-ylphenol)

- 1806272-33-2(Ethyl 4-cyano-3-methoxy-5-nitrophenylacetate)